molecular formula C6Cl5F B1594924 Pentachlorofluorobenzene CAS No. 319-87-9

Pentachlorofluorobenzene

Cat. No.: B1594924
CAS No.: 319-87-9
M. Wt: 268.3 g/mol
InChI Key: HGLRKPSTNKQNIS-UHFFFAOYSA-N
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Description

Pentachlorofluorobenzene is an organohalogen compound with the molecular formula C6Cl5F. It consists of a benzene ring substituted with five chlorine atoms and one fluorine atom. This compound is part of the broader class of halogenated benzenes, which are known for their diverse applications in various fields, including organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentachlorofluorobenzene can be synthesized through several methods. One common approach involves the halogen exchange reaction, where pentachlorobenzene reacts with a fluorinating agent such as antimony trifluoride (SbF3) under controlled conditions. The reaction typically occurs at elevated temperatures to facilitate the substitution of a chlorine atom with a fluorine atom.

Industrial Production Methods: On an industrial scale, this compound can be produced by the direct fluorination of pentachlorobenzene using elemental fluorine (F2) in the presence of a catalyst. This method ensures high yields and purity of the final product. The reaction is carried out in a specialized reactor designed to handle the highly reactive nature of elemental fluorine.

Chemical Reactions Analysis

Types of Reactions: Pentachlorofluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the fluorine atom is replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

    Oxidation Reactions: The compound can be oxidized to form this compound oxide under specific conditions using oxidizing agents like potassium permanganate (KMnO4).

    Reduction Reactions: Reduction of this compound can lead to the formation of partially dehalogenated products using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

    Substitution: Formation of pentachlorophenol or pentachloroaniline.

    Oxidation: Formation of this compound oxide.

    Reduction: Formation of partially dehalogenated benzenes.

Scientific Research Applications

Pentachlorofluorobenzene has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex halogenated organic compounds.

    Biology: Studied for its effects on biological systems, particularly in understanding the toxicity and environmental impact of halogenated compounds.

    Medicine: Investigated for potential use in pharmaceuticals, especially in the development of drugs that require halogenated aromatic compounds.

    Industry: Utilized in the production of specialty chemicals, including agrochemicals and polymers.

Mechanism of Action

The mechanism of action of pentachlorofluorobenzene involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of electron-withdrawing halogen atoms, making it reactive towards nucleophiles. This reactivity is exploited in substitution reactions where nucleophiles attack the carbon atom bonded to the fluorine atom, leading to the formation of new compounds.

Comparison with Similar Compounds

    Pentachlorobenzene: Similar in structure but lacks the fluorine atom, making it less reactive in nucleophilic substitution reactions.

    Pentafluorobenzene: Contains five fluorine atoms instead of chlorine, resulting in different chemical properties and reactivity.

    Hexachlorobenzene: Fully chlorinated benzene, used as a fungicide and in industrial applications.

Uniqueness: Pentachlorofluorobenzene’s unique combination of chlorine and fluorine atoms imparts distinct chemical properties, such as increased reactivity in substitution reactions and specific interactions with biological systems. This makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

1,2,3,4,5-pentachloro-6-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6Cl5F/c7-1-2(8)4(10)6(12)5(11)3(1)9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGLRKPSTNKQNIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6Cl5F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70185757
Record name Pentachlorofluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70185757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

319-87-9
Record name NSC 146405
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000319879
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentchlorofluorobenzene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146405
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pentachlorofluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70185757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 400 g (4.17 mol) of fluorobenzene in 2 l of 1,2-dichlorethane was admixed with 53.2 g (0.417 mol) of powdered AlCl3. 1394 g of chlorine gas were subsequently passed into the solution at 0-5° C. After the end of the reaction, the HCl formed was driven out at about 20-25° C. by means of a stream of nitrogen. The reaction solution was admixed with 200 ml of water while stirring vigorously, and the phases were then separated at 50° C.
Quantity
400 g
Type
reactant
Reaction Step One
Name
Quantity
53.2 g
Type
reactant
Reaction Step Two
Quantity
1394 g
Type
reactant
Reaction Step Three
Quantity
2 L
Type
reactant
Reaction Step Four
Name

Synthesis routes and methods II

Procedure details

A solution of 144 g (1.5 mol) of fluorobenzene in 1080 ml of 1,2-dichloroethane was admixed with 10 g (0.075 mol) of powdered AlCl3, and 586 g of chlorine gas were then passed into the mixture at 5-15° C. The solution was then stirred at 25° C. for about 5 hours, then heated to 65° C. and 100 ml of water were subsequently added while stirring vigorously. At this temperature, the phases were separated and the organic phase was extracted with water. The solvent was distilled off and the residue was taken up in 1300 g of NMP. After gas-chromatographic analysis (GC), the yield was calculated as: 93.9% of pentachlorofluorobenzene, 4.9% of hexachlorobenzene and 1.1% of tetrachlorofluorobenzenes. The solution can directly be reacted further as described in example 6.
Quantity
144 g
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
586 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
1080 mL
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Pentachlorofluorobenzene
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Pentachlorofluorobenzene
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Reactant of Route 4
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Reactant of Route 5
Pentachlorofluorobenzene
Reactant of Route 6
Pentachlorofluorobenzene

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